molecular formula C26H32F3N3O11P2 B610921 Sonidegib phosphate CAS No. 1218778-77-8

Sonidegib phosphate

Cat. No. B610921
M. Wt: 681.4947
InChI Key: RWIVSVMMGFFZIJ-VWDRLOGHSA-N
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Description

Sonidegib phosphate is a phosphate salt obtained by reacting sonidegib with two equivalents of phosphoric acid . It is an antineoplastic agent used for the treatment of locally advanced basal cell carcinoma (BCC) following surgery and radiation therapy, or in cases where surgery or radiation therapy are not appropriate . It is a Hedgehog signaling pathway inhibitor (via smoothened antagonism) developed as an anticancer agent by Novartis .


Synthesis Analysis

The current industrial approach to sonidegib utilizes wasteful organic solvents and relies on high loadings of endangered Pd. This anticancer drug can now be synthesized in 5 steps using only 3 pots, along with ppm levels of a Pd catalyst, all done in water at ambient temperatures .


Molecular Structure Analysis

The molecular formula for sonidegib phosphate is C26H26F3N3O3•2H3PO4 . The molecular weight is 681.49 daltons . The IUPAC name is N-[6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide;phosphoric acid .


Chemical Reactions Analysis

Sonidegib phosphate is a phosphate salt obtained by reaction sonidegib with two equivalent of phosphoric acid . It has a role as an antineoplastic agent, a SMO receptor antagonist, and a Hedgehog signaling pathway inhibitor .


Physical And Chemical Properties Analysis

The molecular formula for sonidegib phosphate is C26H26F3N3O3•2H3PO4 . The molecular weight is 681.49 daltons . The IUPAC name is N-[6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide;phosphoric acid .

Scientific Research Applications

  • Treatment of Pediatric and Adult Brain and Solid Tumors : A study by Kieran et al. (2017) explored the safety and pharmacokinetics of sonidegib in children with relapsed/recurrent tumors, followed by a phase II trial in pediatric and adult patients with relapsed medulloblastoma. The results showed that sonidegib was well-tolerated, and five of the ten medulloblastoma patients with activated Hh pathway demonstrated complete or partial responses (Kieran et al., 2017).

  • Treatment of Advanced Basal Cell Carcinoma : Burness (2015) reported that sonidegib is approved in various regions for the treatment of adult patients with advanced basal cell carcinoma (BCC). The study highlights sonidegib's role in treating BCC that has recurred following surgery or radiation therapy, or in patients not eligible for these treatments (Burness, 2015).

  • Comparison with Vismodegib in Treating Locally Advanced Basal Cell Carcinoma : Dummer et al. (2020) provided a comparative analysis of sonidegib and vismodegib, both Hh pathway inhibitors, in treating locally advanced BCC. They highlighted the similar efficacy and tolerability profiles of both drugs, despite differences in pharmacokinetic profiles (Dummer et al., 2020).

  • Pharmacokinetics and Drug-Drug Interactions : Einolf et al. (2017) assessed the pharmacokinetics of sonidegib and its interactions with other drugs, particularly focusing on its metabolism by cytochrome P450 3A. The study provides insights into clinical drug-drug interaction studies of sonidegib (Einolf et al., 2017).

  • Anti-Inflammatory and Anti-Migratory Effects : A 2022 study by Nguyen et al. revealed that sonidegib exerts anti-inflammatory and anti-migratory effects in microglial cells and mice treated with lipopolysaccharide. The study suggests potential repurposing of sonidegib to alleviate neuroinflammation associated with microglial activation (Nguyen et al., 2022).

  • Clinical Utility for Advanced Basal Cell Carcinomas : Jain et al. (2017) reviewed the major features of sonidegib, including its mechanism of action, metabolic profiles, clinical efficacy, safety, and tolerability profiles. The review also discusses its utility in treating advanced BCC and potential implications for other clinical trials using Hh signaling inhibitors (Jain et al., 2017).

  • Efficacy in Basal Cell Carcinoma Patients Resistant to Vismodegib : Danial et al. (2015) conducted a study on patients with advanced BCC resistant to treatment with vismodegib. They found that patients similarly demonstrated treatment resistance with sonidegib, indicating that resistance to one SMO inhibitor may extend to others (Danial et al., 2015).

Safety And Hazards

Sonidegib was well tolerated, with common grade 1–2 adverse events (AEs), including muscle spasms, increase in the serum creatine phosphokinase (CPK) levels, dysgeusia, gastrointestinal symptoms, and alopecia, occurring in >10% of patients . ODOMZO can cause embryo-fetal death or severe birth defects when administered to a pregnant woman .

Future Directions

Further studies of real-world experiences are needed to better understand the correct management of the drug, alternative dosing regimens, and differences with other hedgehog inhibitors . It has been investigated as a potential treatment for various cancers including pancreatic cancer, breast cancer, basal cell carcinoma of the skin, small cell lung cancer, and medulloblastoma .

properties

IUPAC Name

N-[6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F3N3O3.2H3O4P/c1-16-14-32(15-17(2)34-16)24-12-9-20(13-30-24)31-25(33)23-6-4-5-22(18(23)3)19-7-10-21(11-8-19)35-26(27,28)29;2*1-5(2,3)4/h4-13,16-17H,14-15H2,1-3H3,(H,31,33);2*(H3,1,2,3,4)/t16-,17+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIVSVMMGFFZIJ-VWDRLOGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F.OP(=O)(O)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F.OP(=O)(O)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32F3N3O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90669468
Record name Phosphoric acid--N-{6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl}-2-methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxamide (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

681.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sonidegib phosphate

CAS RN

1218778-77-8
Record name Sonidegib phosphate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1218778778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid--N-{6-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl}-2-methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxamide (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90669468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SONIDEGIB PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W421AI34UW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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